5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C20H14N6O2S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5-phenyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14N6O2S/c27-19-15-11-21-24-18(15)23-20(26(19)14-9-5-2-6-10-14)29-12-16-22-17(25-28-16)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,24) |
InChI Key |
FQLBKCJEXDTMOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of a phenyl hydrazine derivative with a carboxylic acid to form the oxadiazole ring.
Thioether formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Cyclization to form the pyrazolo[3,4-d]pyrimidinone core: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrazolo[3,4-d]pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK and PI3K/Akt pathways, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Physicochemical Property Trends
Biological Activity
5-Phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (referred to as L944-0001) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique arrangement of phenyl, oxadiazole, and pyrazolo-pyrimidine moieties. The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have shown that compounds similar to L944-0001 exhibit significant anticancer properties. For instance, analogs containing the oxadiazole moiety have been tested against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These findings suggest that the presence of the oxadiazole and pyrazolo-pyrimidine structures enhances the compound's ability to inhibit cancer cell proliferation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Similar thiazolidinone derivatives have demonstrated antibacterial properties against a range of pathogens. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Study on Anticancer Properties
In a study published in 2020, L944-0001 was evaluated for its cytotoxic effects on the HepG2 liver cancer cell line using the MTT assay. The results indicated a dose-dependent inhibition of cell viability, with notable potency at lower concentrations .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl rings significantly affect biological activity. For instance, compounds with electron-donating groups showed enhanced anticancer activity compared to those with electron-withdrawing groups . This insight is crucial for designing more effective derivatives.
The proposed mechanism of action for L944-0001 involves binding to specific molecular targets within cancer cells, potentially inhibiting key signaling pathways that promote cell proliferation and survival. Molecular docking studies suggest that it may interact with proteins involved in apoptosis and cell cycle regulation .
Q & A
Q. What are the recommended synthetic routes for this compound?
The compound can be synthesized via tandem aza-Wittig and annulation reactions using iminophosphorane intermediates with aromatic isocyanates and hydrazine, achieving yields of 52–92% . Alternative methods include alkylation of thieno[2,3-d]pyrimidine intermediates with chloroacetamides or 5-(chloromethyl)-1,2,4-oxadiazoles under reflux conditions, yielding crystalline products with high melting points (>200°C) .
Q. What analytical techniques confirm the compound’s structural integrity?
Critical techniques include:
- IR spectroscopy for functional group identification (e.g., C=N stretch at 1600–1650 cm⁻¹) .
- ¹H/¹³C NMR to verify regioselectivity and substituent positions (e.g., pyrazole proton shifts at δ 7.2–8.5 ppm) .
- Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]+ peaks) .
- X-ray crystallography for unambiguous confirmation of stereochemistry .
Q. How is the pyrazolo[3,4-d]pyrimidin-4(5H)-one core synthesized?
The core is formed via cyclization of 1H-pyrazol-5-amines with aldehydes under solvent-free conditions or via annulation reactions using barbituric acids . Regioselectivity is controlled by steric and electronic effects of substituents on the pyrazole ring .
Advanced Research Questions
Q. How do structural modifications influence antifungal activity?
Substitutions on the oxadiazole ring (e.g., methyl vs. benzyl groups) significantly alter antifungal potency. For example, methyl substituents improve activity against Botrytis cinerea (83–100% inhibition at 10–50 mg/L), while bulkier groups reduce bioavailability . Modifications to the pyrimidinone sulfur atom (e.g., thioether vs. sulfone) also impact target binding .
Q. What experimental design considerations are critical for biological assays?
- Dose-response curves : Test concentrations from 10–100 mg/L to determine IC₅₀ values .
- Control groups : Include positive controls (e.g., fluconazole) and solvent-only negatives .
- Replicates : Use ≥3 replicates per concentration to assess variability .
- Strain selection : Prioritize clinically relevant fungal strains (e.g., Sclerotinia sclerotiorum) .
Q. How can data contradictions in biological assays be resolved?
Contradictions may arise from impurities, solvent effects, or strain-specific resistance. Strategies include:
Q. What challenges arise during alkylation of thieno[2,3-d]pyrimidine intermediates?
Low yields (30–50%) may occur due to steric hindrance from bulky oxadiazole substituents. Mitigation strategies:
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Optimize reaction time (12–24 hrs) and temperature (80–100°C) .
Q. How do catalysts (TFA vs. POCl₃) affect cyclization efficiency?
- Trifluoroacetic acid (TFA) promotes mild cyclization (60–80°C) with minimal side products, ideal for acid-sensitive intermediates .
- Phosphorus oxychloride (POCl₃) enables high-temperature cyclization (120°C) but requires rigorous drying to avoid hydrolysis .
Q. What crystallization strategies optimize X-ray diffraction studies?
Q. Can molecular docking predict binding to fungal cytochrome P450 targets?
Yes. Docking studies using AutoDock Vina or Schrödinger Suite can model interactions with CYP51 (lanosterol demethylase). Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
